5-Butyltubercidin
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Overview
Description
5-Butyltubercidin is a derivative of tubercidin, an adenosine analog known for its potent antimycobacterial and antitumor activities . Tubercidin is characterized by a 7-deazapurine core linked to a ribose moiety via an N-glycosidic bond . The addition of a butyl group at the 5-position enhances its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyltubercidin involves the introduction of a butyl group at the 5-position of tubercidin. This can be achieved through various organic synthesis techniques, including:
Alkylation: Using butyl halides in the presence of a strong base to introduce the butyl group.
Reductive Amination: Employing butylamine and reducing agents to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Butyltubercidin undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions to introduce different substituents at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
5-Butyltubercidin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an antitumor and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
5-Butyltubercidin exerts its effects by incorporating into DNA and RNA, thereby inhibiting nucleic acid metabolism . It targets enzymes involved in nucleic acid synthesis, such as purine nucleoside phosphorylase, leading to the disruption of cellular processes . This mechanism is similar to that of tubercidin but with enhanced specificity due to the butyl group .
Comparison with Similar Compounds
Tubercidin: The parent compound with similar biological activities.
Toyocamycin: Another 7-deazapurine nucleoside with antitumor properties.
Sangivamycin: Known for its antiviral and antitumor activities.
Uniqueness of 5-Butyltubercidin: this compound stands out due to its enhanced specificity and potency, attributed to the butyl group at the 5-position . This modification allows for more targeted interactions with molecular targets, making it a valuable compound in various research fields .
Properties
CAS No. |
87938-38-3 |
---|---|
Molecular Formula |
C15H22N4O4 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-amino-5-butylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H22N4O4/c1-2-3-4-8-5-19(14-10(8)13(16)17-7-18-14)15-12(22)11(21)9(6-20)23-15/h5,7,9,11-12,15,20-22H,2-4,6H2,1H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
SEADMXXWLAJNQJ-SDBHATRESA-N |
Isomeric SMILES |
CCCCC1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CCCCC1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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